molecular formula C₁₄H₆Na₂O₁₄S₂ B058126 alizarin cyanin BBS CAS No. 10114-40-6

alizarin cyanin BBS

Cat. No. B058126
CAS RN: 10114-40-6
M. Wt: 487.3 g/mol
InChI Key: FKLILKHHYDFNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alizarin cyanin BBS is an organic sodium salt that is the disodium salt of 1,3,4,5,7,8-hexahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid . It is used as a hematoxylin substitute in H&E staining .


Synthesis Analysis

The synthesis of alizarin from anthraquinone-2-sulfonic acid was found to be commercially viable . The principal synthesis route involved the conversion of anthraquinone-2-sodium sulfonate to 2-hydroxyanthraquinone using hot KOH and oxidation with sodium nitrate or sodium chlorate in alkaline media to give alizarin .


Molecular Structure Analysis

The molecular structure of alizarin cyanin BBS is represented by the formula C14H6Na2O14S2 . The InChI representation of the structure is InChI=1S/C14H8O14S2.2Na/c15- 5- 1- 3 (9 (19) 13 (29 (23,24) 25) 11 (21) 7 (1) 17) 6 (16) 2- 4 (5) 10 (20) 14 (30 (26,27) 28) 12 (22) 8 (2) 18;;/h17- 22H, (H,23,24,25) (H,26,27,28) ;;/q;2*+1/p- 2 .

Scientific Research Applications

  • Detection and Interaction Studies :

    • Alizarin Red S has been used as an optical reporter for studying the binding of boronic acids with carbohydrates, showcasing a dramatic change in fluorescence intensity and color upon binding (Springsteen & Wang, 2001).
  • Environmental Treatment and Photocatalytic Degradation :

    • A study on the photocatalytic degradation of Alizarin Cyanine Green dye in aqueous solutions highlighted the effectiveness of a Commercial Activated Carbon (CAC)–titanium dioxide (TiO2) composite, significantly enhancing the degradation rate compared to pure TiO2 (Muthirulan, Devi, & Sundaram, 2017).
    • Similar research demonstrated the beneficial role of ZnO photocatalyst supported with porous activated carbon in the mineralization of Alizarin Cyanine Green dye in aqueous solution (Muthirulan, Meenakshisundararam, & Kannan, 2012).
  • Chemical and Biological Studies :

    • Heteroassociates of alizarin red S with the pinacyanol cation were investigated, revealing insights into the structure and kinetics of their destruction by ionic surfactants (Shapovalov, 2011).
    • The biodegradation of synthetic dye Alizarin Cyanine Green by a yellow laccase-producing strain was studied, offering a biological treatment approach and highlighting the potential for biodegradation into less harmful compounds (Agrawal & Verma, 2019).
  • Textile and Dye Industries :

    • The response surface methodology was applied for the optimization and modeling of photo-degradation of Alizarin Cyanine Green and Acid Orange 7 dyes, demonstrating the dependency of degradation on operational parameters like pH and TiO2 loading (Patel et al., 2016).
  • Medical and Biochemical Applications :

    • Alizarin Red S stains have been used for calcium detection in histology, with a study exploring the history and mechanism of such stains (Puchtler, Meloan, & Terry, 1969).
    • The binding sites and structural changes of Alizarin Red S on human serum albumin were characterized, providing insights into the interactions of this dye with proteins (Ding et al., 2011).

properties

IUPAC Name

disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O14S2.2Na/c15-5-1-3(9(19)13(29(23,24)25)11(21)7(1)17)6(16)2-4(5)10(20)14(30(26,27)28)12(22)8(2)18;;/h17-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACGOVWEZWQBMW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1O)O)S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Na2O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alizarin cyanin BBS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alizarin cyanin BBS
Reactant of Route 2
alizarin cyanin BBS
Reactant of Route 3
alizarin cyanin BBS
Reactant of Route 4
alizarin cyanin BBS
Reactant of Route 5
alizarin cyanin BBS
Reactant of Route 6
alizarin cyanin BBS

Citations

For This Compound
6
Citations
RD Lillie, P Pizzolato, PT Donaldson - Stain technology, 1976 - Taylor & Francis
… A test of alizarin cyanin BBS: dissolve 350 mg dye in 100 cc hot water and4boil gently 10 min after adding 10 g aluminum sulfate crystals AlXSOJ s- 1 8 H 0 , cool and add 0.5 cc glacial …
Number of citations: 46 www.tandfonline.com
RW Dapson - Biotechnic & Histochemistry, 2005 - Taylor & Francis
… Alizarin cyanin BBS (CI 58610) contains mono- and disulfonated homologues. Benzo fast scarlet 4BEN (CI 29200) consists of an unnamed methylated component, whose …
Number of citations: 52 www.tandfonline.com
RD Lillie, PT Donaldson, P Pizzolato - Histochemistry, 1976 - Springer
… Alizarin cyanin BBS, as an acid dye, stains erythrocytes and collagen heavily and in Kornhauser's method required phosphotungstic acid differentiation to suppress this staining and …
Number of citations: 11 link.springer.com
P Prentø, E Schulte - Theory and Strategy in Histochemistry: A Guide to the …, 1991 - Springer
Metal complex dyes (“Dye Lakes”) are frequently used as substitutes for cationic dyes in the staining of chromatin. The relative stability of staining in the face of subsequent processing …
Number of citations: 2 link.springer.com
R Ganjoo, C Verma, A Kumar, MA Quraishi - Advances in Colloid and …, 2022 - Elsevier
The most effective corrosion inhibitors are organic compounds, especially heterocyclic ones with a certain balance of hydrophilicity, hydrophobicity, and conjugation. Most dyes develop …
Number of citations: 11 www.sciencedirect.com
U Haryanto - 2013 - Universitas Pendidikan Indonesia
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.